molecular formula C4H12NOP B14654725 N,N,p,p-Tetramethylphosphinic amide CAS No. 50663-05-3

N,N,p,p-Tetramethylphosphinic amide

Cat. No.: B14654725
CAS No.: 50663-05-3
M. Wt: 121.12 g/mol
InChI Key: HULKTRNALMGDES-UHFFFAOYSA-N
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Description

N,N,p,p-Tetramethylphosphinic amide is an organic compound with the molecular formula C4H12NOP It is characterized by the presence of a phosphinic amide group, which consists of a phosphorus atom bonded to a nitrogen atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,p,p-Tetramethylphosphinic amide typically involves the reaction of a phosphinic acid derivative with an amine. One common method is the reaction of tetramethylphosphinic chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N,p,p-Tetramethylphosphinic amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphinic acid derivatives, while reduction results in the formation of amines .

Scientific Research Applications

N,N,p,p-Tetramethylphosphinic amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,p,p-Tetramethylphosphinic amide exerts its effects involves the interaction of the phosphinic amide group with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of proteins .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylphosphinic amide
  • N,N-Diethylphosphinic amide
  • N,N-Diphenylphosphinic amide

Uniqueness

N,N,p,p-Tetramethylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of four methyl groups enhances its stability and solubility in organic solvents compared to other phosphinic amides .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, coordination chemistry, and drug development. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.

Properties

CAS No.

50663-05-3

Molecular Formula

C4H12NOP

Molecular Weight

121.12 g/mol

IUPAC Name

N-dimethylphosphoryl-N-methylmethanamine

InChI

InChI=1S/C4H12NOP/c1-5(2)7(3,4)6/h1-4H3

InChI Key

HULKTRNALMGDES-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C)C

Origin of Product

United States

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